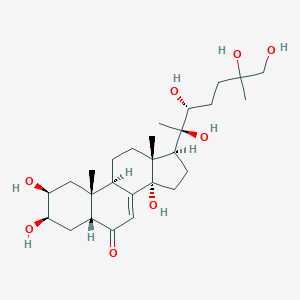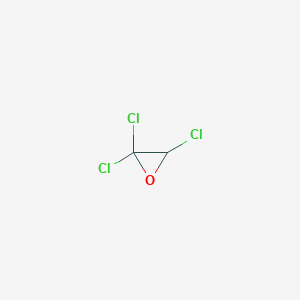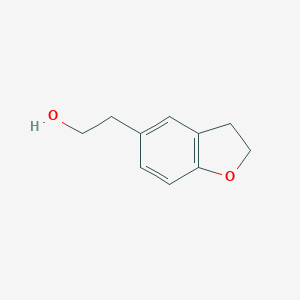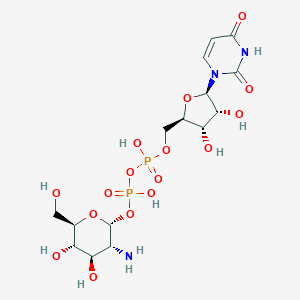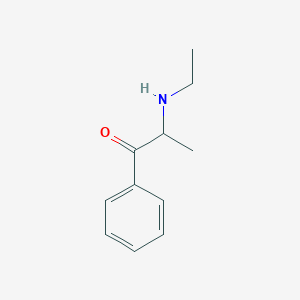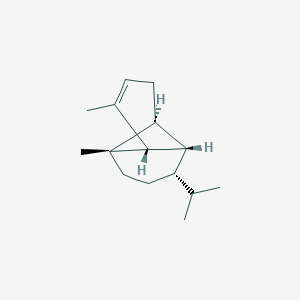
2-(m-Aminobenzyl)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Aminobenzyl)butyric acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was first synthesized by the laboratory of David Schubert at the Salk Institute for Biological Studies in La Jolla, California, and has since been studied extensively for its effects on neurodegenerative diseases such as Alzheimer's.
作用机制
The exact mechanism of action of 2-(m-Aminobenzyl)butyric acid is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which is involved in the regulation of lipid metabolism and inflammation. Additionally, 2-(m-Aminobenzyl)butyric acid has been found to increase the activity of the enzyme ATP synthase, which is important for energy production in cells.
生化和生理效应
In addition to its neuroprotective properties, 2-(m-Aminobenzyl)butyric acid has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of many chronic diseases. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase lifespan and improve physical performance in mice.
实验室实验的优点和局限性
One advantage of 2-(m-Aminobenzyl)butyric acid is that it is relatively easy to synthesize in large quantities, making it readily available for research. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 2-(m-Aminobenzyl)butyric acid is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are many potential future directions for research on 2-(m-Aminobenzyl)butyric acid. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, 2-(m-Aminobenzyl)butyric acid may have potential applications in the treatment of other chronic diseases, such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action of 2-(m-Aminobenzyl)butyric acid and to determine its safety and efficacy in humans.
合成方法
The synthesis of 2-(m-Aminobenzyl)butyric acid involves the reaction of two chemicals, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. This reaction produces 2-(m-Aminobenzyl)butyric acid in high yields and purity, making it an attractive compound for further study.
科学研究应用
2-(m-Aminobenzyl)butyric acid has been shown to have neuroprotective properties in animal models of Alzheimer's disease. It has been found to reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's, and to improve cognitive function in mice. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
属性
CAS 编号 |
16623-25-9 |
|---|---|
产品名称 |
2-(m-Aminobenzyl)butyric acid |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-[(3-aminophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14) |
InChI 键 |
ZRRVWPUAOKIETO-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
规范 SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
其他 CAS 编号 |
16623-25-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



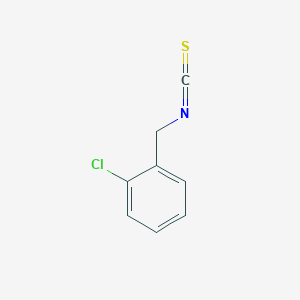
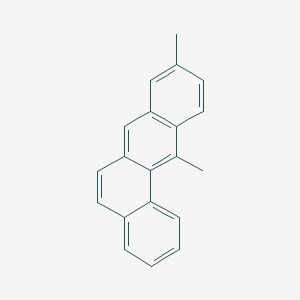
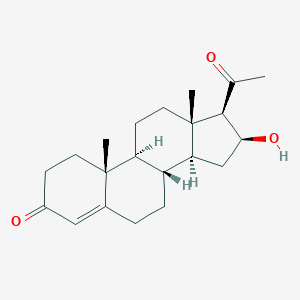
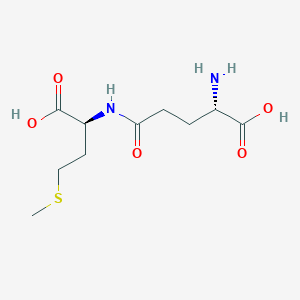
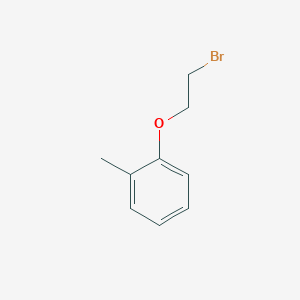
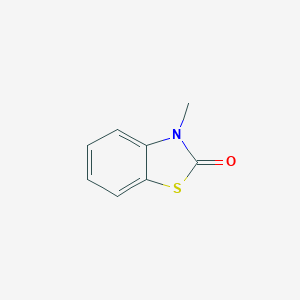
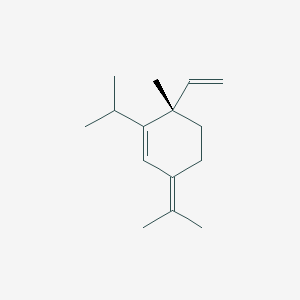
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
